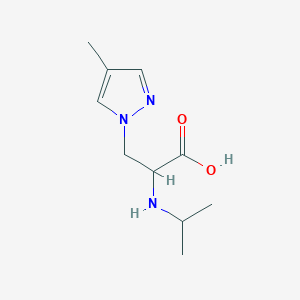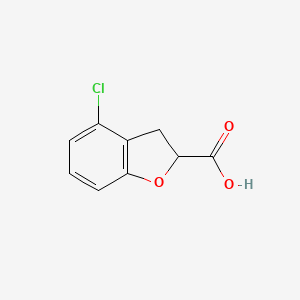![molecular formula C12H12O3 B15312609 5-Oxahexacyclo[5.4.1.0^{2,6}.0^{3,10}.0^{4,8}.0^{9,12}]dodecane-4-carboxylicacid](/img/structure/B15312609.png)
5-Oxahexacyclo[5.4.1.0^{2,6}.0^{3,10}.0^{4,8}.0^{9,12}]dodecane-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid is a complex organic compound with a unique hexacyclic structure. This compound is characterized by its intricate arrangement of carbon and oxygen atoms, forming a highly stable and rigid framework. The molecular formula of this compound is C₁₂H₁₂O₃, and it has a molecular weight of 204.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid involves multiple steps, starting from simpler organic precursors. The key steps typically include cyclization reactions to form the hexacyclic core, followed by functional group modifications to introduce the carboxylic acid moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are often optimized for cost-effectiveness, scalability, and environmental considerations. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Applications De Recherche Scientifique
5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs or as diagnostic agents.
Mécanisme D'action
The mechanism of action of 5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s rigid and stable structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracyclo[5.3.0.0(2,6).0(3,10)]deca-4,8-diene: This compound has a similar polycyclic structure but lacks the oxygen atom and carboxylic acid group present in 5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid.
8,9,9,10,10,11-Hexafluoro-4,4-dimethyl-3,5-dioxatetracyclo[5.4.1.0(2,6).0(8,11)]dodecane: This compound also features a polycyclic framework but includes fluorine atoms and different functional groups.
Uniqueness
The uniqueness of 5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid lies in its specific arrangement of atoms, which imparts distinct chemical and physical properties. Its stability, rigidity, and functional group versatility make it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecane-4-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-11(14)12-8-3-1-2-4-5(3)9(12)7(4)10(15-12)6(2)8/h2-10H,1H2,(H,13,14) |
Clé InChI |
CKYHREDYCSWXDQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3C4C1C5C2C6C3C4C5(O6)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15312553.png)



![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15312583.png)




![3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B15312632.png)
